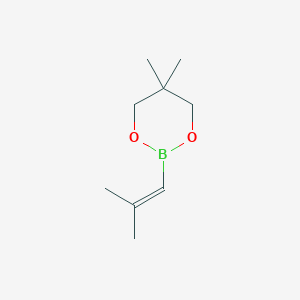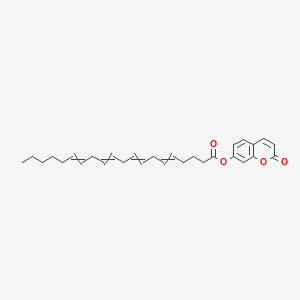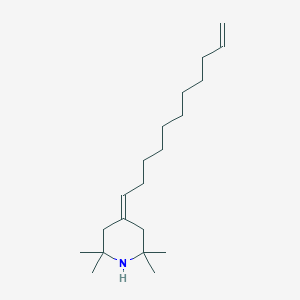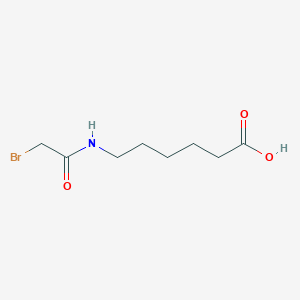
6-(2-Bromoacetamido)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Bromoacetamido)hexanoic acid: is an organic compound with the molecular formula C8H14BrNO3 It is a derivative of hexanoic acid, where the amino group is substituted with a bromoacetamido group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Bromoacetamido)hexanoic acid typically involves the reaction of hexanoic acid with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like N,N-dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions: 6-(2-Bromoacetamido)hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted hexanoic acid derivatives can be formed.
Hydrolysis Products: Hexanoic acid and bromoacetic acid are the primary products of hydrolysis.
科学的研究の応用
Chemistry: 6-(2-Bromoacetamido)hexanoic acid is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of more complex molecules .
Biology: In biological research, this compound is used to modify proteins and peptides. The bromoacetamido group can react with thiol groups in cysteine residues, allowing for site-specific labeling and cross-linking of proteins .
Medicine: While not directly used as a drug, this compound is employed in the development of drug delivery systems and as a precursor for bioactive compounds .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
作用機序
The mechanism of action of 6-(2-Bromoacetamido)hexanoic acid primarily involves its reactivity with nucleophiles. The bromoacetamido group can form covalent bonds with thiol groups in proteins, leading to modifications that can alter the protein’s function. This reactivity is exploited in various biochemical assays and labeling techniques .
類似化合物との比較
6-Bromohexanoic acid: Similar in structure but lacks the amide group, making it less reactive in certain applications.
Aminocaproic acid: An analogue with an amino group instead of the bromoacetamido group, used in different biochemical applications.
Uniqueness: 6-(2-Bromoacetamido)hexanoic acid is unique due to the presence of both the bromo and amido groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to form covalent bonds with thiol groups makes it particularly valuable for protein modification and labeling .
特性
CAS番号 |
89520-13-8 |
|---|---|
分子式 |
C8H14BrNO3 |
分子量 |
252.11 g/mol |
IUPAC名 |
6-[(2-bromoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H14BrNO3/c9-6-7(11)10-5-3-1-2-4-8(12)13/h1-6H2,(H,10,11)(H,12,13) |
InChIキー |
KBHDOOBTWNNNEX-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)O)CCNC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[[3,5-Bis[[3,5-bis(hydroxymethyl)phenoxy]methyl]phenyl]methoxy]-5-(hydroxymethyl)phenyl]methanol](/img/structure/B12515670.png)
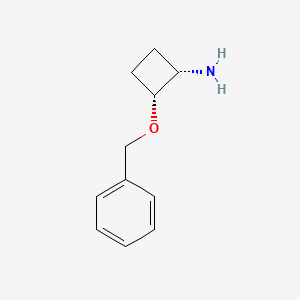
![N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide](/img/structure/B12515684.png)
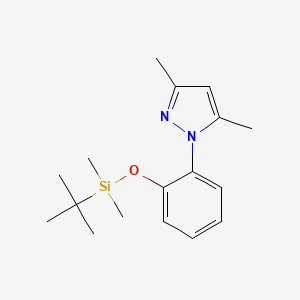
![5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole](/img/structure/B12515696.png)
![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)
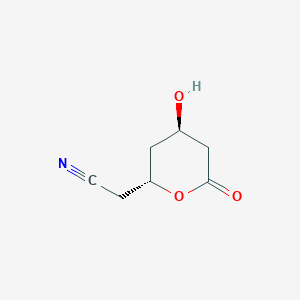
![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12515708.png)
![2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine](/img/structure/B12515714.png)
